molecular formula C12H10O3 B124786 6-Methoxy-2-naphthoic acid CAS No. 2471-70-7

6-Methoxy-2-naphthoic acid

Cat. No.: B124786
CAS No.: 2471-70-7
M. Wt: 202.21 g/mol
InChI Key: YZBILXXOZFORFE-UHFFFAOYSA-N
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Description

Its CAS number is 2471-70-7, and its molecular weight is 202.21 g/mol . This compound is related to naproxen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for pain relief and inflammation reduction.

Preparation Methods

Synthetic Routes:: The synthetic route to Naproxen impurity O involves the following steps:

    Methylation: Methylation of 2-naphthoic acid using appropriate reagents to introduce the methoxy group (CH₃O).

    Carboxylation: Carboxylation of the methoxynaphthalene intermediate to form 6-Methoxy-2-naphthoic acid.

Reaction Conditions:: Specific reaction conditions and reagents used in these steps may vary based on the synthetic approach chosen. Industrial production methods typically optimize these steps for efficiency and yield.

Chemical Reactions Analysis

Naproxen impurity O can undergo various chemical reactions:

    Oxidation: It may be susceptible to oxidation under certain conditions.

    Substitution: The carboxylic acid group can participate in substitution reactions.

    Reagents and Conditions: Common reagents include oxidizing agents, Lewis acids, and nucleophiles.

    Major Products: The primary product is 6-Methoxy-2-naphthoic acid itself.

Scientific Research Applications

Naproxen impurity O finds applications in:

    Forensics and Toxicology: Its presence in biological samples can aid in drug testing and forensic investigations.

    Pharmaceutical Research: Understanding its behavior helps improve drug formulations and safety profiles.

Comparison with Similar Compounds

While Naproxen impurity O is unique due to its specific structure, it is related to other naphthoic acid derivatives. Similar compounds include:

  • Naproxen (the parent compound)
  • Other NSAIDs with similar backbones

Properties

IUPAC Name

6-methoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBILXXOZFORFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179448
Record name 6-Methoxy-2-naphthoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2471-70-7
Record name 6-Methoxy-2-naphthoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2471-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-naphthoic acid
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Record name 2471-70-7
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Record name 6-Methoxy-2-naphthoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHOXY-2-NAPHTHOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

A solution of LiOH.H2O (35.0 mg, 835 μmol, Eq: 5) in H2O (4 mL) was added to a solution of methyl 5-(((S)-3-((S)-2-(tert-butoxycarbonyl(methyl)amino)propanamido)-4-oxo-2′,3′,5′,6′-tetrahydro-3H-spiro[benzo[b][1,4]oxazepine-2,4′-pyran]-5 (4H)-yl)methyl)-6-methoxy-2-naphthoate (110.5 mg, 167 μmol, Eq: 1.00) in THF (3 mL). After 18 h, the mixture was poured into 1 M HCl (20 mL) and extracted with EtOAc. The combined organic extracts were washed with H2O, brine, dried over Na2SO4 and concentrated. The residue was dissolved in MeCN/H2O, and lyophilized to afford 5-((S)-3-((S)-2-(tert-butoxycarbonyl(methyl)amino)propanamido)-4-oxo-2′,3′,5′,6′-tetrahydro-3H-spiro[benzo[b][1,4]oxazepine-2,4′-pyran]-5 (4H)-yl)methyl)-6-methoxy-2-naphthoic acid (95.2 mg, 88%) of white solid which was used without purification. MS m/z 648.2 (MH+)
Name
LiOH.H2O
Quantity
35 mg
Type
reactant
Reaction Step One
Name
methyl 5-(((S)-3-((S)-2-(tert-butoxycarbonyl(methyl)amino)propanamido)-4-oxo-2′,3′,5′,6′-tetrahydro-3H-spiro[benzo[b][1,4]oxazepine-2,4′-pyran]-5 (4H)-yl)methyl)-6-methoxy-2-naphthoate
Quantity
110.5 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 8.00 g (33.8 mmol, Aldrich) of 6-bromo-2-methoxynaphthalene in 75 ml of dry THF was cooled to -78° C. and 36 ml (1.8M in pentane, 65 mmol, Aldrich) of t-butyllithium was added over 30 minutes. The reaction mixture was stirred for 30 minutes at -78° C. then warmed to -20° C. for 30 minutes. The mixture was recooled to -78° C. and 8.00 g (180 mmol) of crushed dry ice was added to the slurry, and then this was allowed to warm to room temperature over 2 hours. The mixture was concentrated in vacuo, 100 ml of 1N HCl was added to the residue and this was extracted with 100 ml of hot EtOAc. The organic layer was washed with water, dried (MgSO4) and concentrated in vacuo to give a solid. Purification via recrystallization (EtOAc/petroleum ether) afforded 5.80 g (85%) of the title compound as small white needles: m.p. 198°-200° C.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 6-methoxy-2-naphthoic acid used in the development of new anti-inflammatory drugs?

A1: In this study [], this compound serves as a key starting material for the synthesis of a series of 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles. These oxadiazole derivatives were designed based on the principle of molecular hybridization, aiming to combine the potential anti-inflammatory properties of both the naphthalene and oxadiazole moieties. The synthesis involves reacting this compound hydrazide (derived from this compound) with various substituted aromatic carboxylic acids. This reaction yields the desired 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles.

Q2: What information about the synthesized compounds' structure was obtained, and how was it confirmed?

A2: The newly synthesized 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles were characterized using a combination of spectroscopic techniques []. This included:

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